2-(2-Cyanoanilino)pyridine-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound is classified under the category of pyridine derivatives, which are known for their diverse biological activities and utility in organic synthesis.
2-(2-Cyanoanilino)pyridine-3-carboxylic acid falls under the classification of heterocyclic compounds, specifically pyridine derivatives. Its structure includes a cyano group, an aniline moiety, and a carboxylic acid functional group, making it significant in medicinal chemistry and material science.
The synthesis of 2-(2-Cyanoanilino)pyridine-3-carboxylic acid can be achieved through several methods, including:
One effective synthetic route involves the following steps:
The molecular structure of 2-(2-Cyanoanilino)pyridine-3-carboxylic acid features:
Crystallographic studies reveal that this compound can exhibit distinct bonding interactions, including hydrogen bonding due to its carboxylic acid functional group. The bond lengths and angles are critical for understanding its reactivity and interaction with biological targets.
The compound can participate in various chemical reactions, including:
In particular, cross-coupling reactions involving 2-(2-Cyanoanilino)pyridine-3-carboxylic acid have been explored for synthesizing more complex organic molecules, demonstrating its versatility as a building block in organic synthesis .
The mechanism of action for 2-(2-Cyanoanilino)pyridine-3-carboxylic acid often involves:
Studies indicate that the presence of both electron-withdrawing (cyano) and electron-donating (amino) groups significantly influences the reactivity patterns of this compound .
2-(2-Cyanoanilino)pyridine-3-carboxylic acid has several applications:
This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications, highlighting its significance in modern chemistry.
This compound belongs to the 2-anilinopyridine-3-carboxylate class, characterized by:
Table 1: Substituent Position Effects in Anilinopyridine Carboxylates
Substituent Position | Representative Compound | Key Physicochemical Properties |
---|---|---|
Pyridine-3-carboxylate | 2-(2-Cyanoanilino) target | High dipole moment (~5.2 D), bidirectional H-bonding |
Pyridine-4-carboxylate | Isonicotinic acid derivatives | Linear geometry, metal chelation emphasis |
Pyridine-2-carboxylate | 2-Chloropyridine-3-carboxylates | Steric hindrance at N, limited rotational freedom [6] |
The structural evolution of this chemotype reflects incremental optimization across three decades:
1990s–2000s: Foundations in Kinase InhibitionEarly anilinopyridine carboxylates emerged as ATP-mimetics in kinase inhibitors. Seminal work on 4-anilino-2-(2-pyridyl)pyrimidines (e.g., apoptosis inducer 5l, EC₅₀ = 18 nM in T47D cells) demonstrated the strategic value of meta-alkoxy substituents on the aniline ring. While not identical to the target scaffold, these analogs established the pharmacophoric significance of hydrogen-bond-accepting groups ortho to the anilino linkage [7].
2010–2020: Expansion into Anti-inflammatory TargetsSubstituted chromenopyridine carboxylates (e.g., compound 12a, IC₅₀ = 210 nM against TBK1/IKKε) validated pyridine-3-carboxylates as mimics of amlexanox’s kinase-binding motif. Critical innovation involved late-stage Pd-catalyzed coupling to introduce A-ring cyclohexyl groups, a methodology directly transferable to synthesizing the target compound’s analogs [3].
2020–Present: Refinement via Ortho-SubstitutionContemporary patents (e.g., WO2021/178229) specifically claim ortho-cyanoanilino pyridine carboxylates as MPS1 kinase inhibitors. The cyano group’s role transitions from mere steric constraint to direct participation in hinge-region hydrogen bonding (e.g., with kinase backbone NH groups) while resisting metabolic oxidation [9] [5].
Table 2: Key Milestones in Anilinopyridine Carboxylate Development
Year Range | Key Advancement | Exemplar Compound | Biological Target |
---|---|---|---|
1995–2005 | Anilinopyrimidine apoptosis inducers | 5l (EC₅₀ = 18 nM) | Tubulin polymerization [7] |
2010–2018 | Chromenopyridine-based kinase inhibitors | TBK1 inhibitor (IC₅₀ = 210 nM) | TBK1/IKKε kinases [3] |
2020–2025 | Ortho-cyanoanilino derivatives for selectivity | MPS1 inhibitors (patented) | Mitotic kinases [9] |
The ortho-cyano group in 2-(2-cyanoanilino)pyridine-3-carboxylic acid confers distinct advantages over other ortho substituents:
Cyano vs. Halogens: Chloro/bromo substituents offer similar steric constraints but cannot participate in secondary hydrogen bonding. The cyano nitrogen serves as a weak H-bond acceptor (e.g., with Arg/Lys side chains), contributing ~0.8 kcal/mol binding energy [9].
Conformational Effects:Ortho-cyano forces the aniline ring perpendicular to the pyridine plane, preventing coplanar conformations that promote off-target intercalation. This geometry mimics the bioactive pose of clinical kinase inhibitors like sorafenib (observed dihedral: 82° vs. 38° in meta-substituted analogs) [5] [7].
Electron-Withdrawing Synergy:Combined with the pyridine-3-carboxylate, the cyano group creates an electron-deficient domain facilitating charge-transfer interactions with Trp/Tyr residues. This contrasts with electron-donating ortho-methyl groups, which reduce binding affinity by >10-fold in tubulin polymerization assays [7].
Table 3: Ortho-Substituent Impact on Pharmacological Profiles
Ortho-Substituent | Representative Core | Relative Potency | Selectivity Index | Key Tradeoffs |
---|---|---|---|---|
-CN | Target compound | 1.0 (reference) | >100 | Optimal steric/electronic balance |
-OCH₃ | 5a (chromenopyridine) [3] | 0.45x | 22 | Higher metabolic oxidation |
-Cl | Pyridinylpyrimidine analogs | 0.75x | 48 | Reduced H-bond network |
-CH₃ | DABO derivatives [10] | 0.2x | 15 | Increased CYP3A4 inhibition |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4